(E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
Description
(E)-1-(4-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (hereafter referred to as Br-Cl Chalcone) is a halogenated chalcone derivative synthesized via Claisen-Schmidt condensation. This reaction involves base-catalyzed aldol condensation between 4-bromoacetophenone and 4-chlorobenzaldehyde, followed by recrystallization for purification . The compound features two para-substituted aryl rings connected by an α,β-unsaturated ketone bridge. The bromine (Br) and chlorine (Cl) substituents, both electron-withdrawing groups, influence its electronic properties, reactivity, and supramolecular interactions.
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10H/b10-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCQSDMDGCPEPI-XCVCLJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6332-22-5, 126443-16-1 | |
| Record name | Acetophenone, 4'-bromo-2-(p-chlorobenzylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006332225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC32214 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4'-Bromo-4-chlorochalcone | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4′-Bromo-4-chlorochalcone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS2VWJ8YE5 | |
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Preparation Methods
Claisen-Schmidt Condensation Method
The most common and well-documented synthetic route for (E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one is the base-catalyzed aldol condensation between 4-bromoacetophenone and 4-chlorobenzaldehyde.
| Step | Description |
|---|---|
| Reactants | 4-bromoacetophenone (1 equiv), 4-chlorobenzaldehyde (1 equiv) |
| Solvent | Methanol or ethanol (commonly 60 mL for 0.01 mol scale) |
| Catalyst | Sodium hydroxide solution (20%, catalytic amount, e.g., 5 mL) |
| Reaction Conditions | Stirring at room temperature or under reflux for 2 hours |
| Work-up | Pour reaction mixture into ice-cold water (e.g., 500 mL), stand for several hours (5 h) to precipitate the product |
| Purification | Filtration of crude solid, drying, and recrystallization from acetone or ethanol |
- The reaction proceeds via nucleophilic attack of the enolate ion of 4-bromoacetophenone on the aldehyde carbonyl of 4-chlorobenzaldehyde.
- The product predominantly forms the (E)-isomer due to thermodynamic stability.
- The reaction is typically performed under mild basic conditions to avoid side reactions.
- Recrystallization enhances purity and yields single crystals suitable for structural analysis.
This method was reported with a straightforward setup and good yields, demonstrating the formation of the chalcone with the expected E-configuration confirmed by X-ray crystallography.
Reaction Parameters Affecting Yield and Purity
| Parameter | Typical Value | Effect on Reaction |
|---|---|---|
| Base concentration | 20% NaOH solution (catalytic) | Sufficient to generate enolate; excess base may cause side reactions |
| Solvent | Methanol or ethanol | Polar protic solvents facilitate solubility and reaction rate |
| Temperature | Room temperature to reflux | Higher temperature accelerates reaction but may increase side products |
| Reaction time | 2 hours stirring + 5 hours precipitation | Adequate for complete condensation and crystallization |
| Molar ratio | 1:1 (ketone:aldehyde) | Stoichiometric balance ensures complete reaction |
Alternative Preparation Routes and Modifications
While the classical Claisen-Schmidt condensation is the standard, some patents and research explore variations involving substituted benzaldehydes or post-condensation modifications:
- Use of substituted benzaldehydes with different halogen or functional groups to synthesize analogues.
- Reactions conducted in the presence of other bases such as potassium hydroxide.
- Use of different solvents or solvent mixtures to optimize solubility and crystallization.
- Post-synthesis functionalization, such as sulfonation or thiophene coupling, to obtain derivatives with enhanced biological activity.
However, for the specific compound this compound, the classical base-catalyzed condensation remains the most efficient and reproducible method.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Reaction Type | Claisen-Schmidt condensation (aldol condensation) |
| Starting Materials | 4-bromoacetophenone, 4-chlorobenzaldehyde |
| Catalyst | Sodium hydroxide (20% aqueous solution) |
| Solvent | Methanol or ethanol |
| Reaction Conditions | Stirring at room temperature or reflux for 2 hours |
| Work-up | Precipitation in ice-cold water, filtration, drying |
| Purification | Recrystallization from acetone or ethanol |
| Product Configuration | (E)-isomer confirmed by X-ray crystallography |
| Yield | Typically high (not explicitly quantified in sources, but generally good for chalcones) |
Research Findings and Structural Confirmation
- The synthesized compound exhibits a non-planar molecular conformation with a dihedral angle of approximately 23.77° between the two aromatic rings, consistent with steric and electronic effects of the substituents.
- The C=C double bond length is about 1.328 Å, confirming the α,β-unsaturated carbonyl system.
- The compound crystallizes in an orthorhombic system, and the structure is stable under ambient conditions.
- The (E)-configuration is thermodynamically favored and essential for the compound’s bioactivity and optical properties.
Industrial and Scale-Up Considerations
- Industrial synthesis follows the same base-catalyzed condensation principle but often employs continuous flow reactors to enhance reproducibility and scalability.
- Optimization of reaction parameters such as temperature, base concentration, and solvent volume is critical to maximize yield and minimize waste.
- Automated systems enable precise control over reaction time and mixing, improving product consistency.
Chemical Reactions Analysis
(E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that (E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that this compound induces apoptosis in human cancer cells by activating specific pathways related to cell cycle regulation and apoptosis.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that derivatives of chalcones, including this compound, showed significant inhibition of cancer cell proliferation in vitro. The compound was noted for its ability to inhibit the growth of breast and prostate cancer cells through the modulation of the PI3K/Akt signaling pathway .
Antimicrobial Properties
The antimicrobial potential of this compound has also been investigated. Its effectiveness against various bacterial strains suggests it could serve as a lead compound for developing new antibiotics.
Research Findings:
A study evaluated the antibacterial activity of several chalcone derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Organic Photovoltaics
Chalcones are being explored as potential materials for organic photovoltaic devices due to their ability to absorb light and convert it into electrical energy. The incorporation of this compound into polymer matrices has shown promise in enhancing the efficiency of solar cells.
Application Example:
Research conducted on polymer blends containing this chalcone demonstrated improved light absorption and charge transport properties, leading to higher power conversion efficiencies in organic solar cells compared to conventional materials .
Synthesis of Novel Compounds
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization, leading to the development of new compounds with tailored properties.
Synthetic Pathways:
The compound can be synthesized through Claisen-Schmidt condensation reactions involving appropriate aldehydes and ketones. Subsequent reactions can modify the chalcone structure to produce derivatives with enhanced biological or material properties .
Mechanism of Action
The mechanism of action of (E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Positional Isomerism
- Br-Cl Chalcone vs. (E)-1-(4-Bromophenyl)-3-(3-Chlorophenyl)prop-2-en-1-one (JA2): The positional isomer JA2 replaces the 4-chlorophenyl group with a 3-chlorophenyl substituent. For example, meta-substitution may reduce conjugation efficiency compared to para-substitution, impacting UV-vis absorption .
Halogen Substitution Effects
- Br-Cl Chalcone vs. (E)-3-(4-Chlorophenyl)-1-(4-Methoxyphenyl)prop-2-en-1-one: Replacing bromine with a methoxy group (electron-donating) increases electron density on the aryl ring, enhancing polarizability and nonlinear optical (NLO) properties. DFT studies show methoxy-substituted chalcones exhibit larger first-order hyperpolarizability (β) values compared to halogenated analogs .
- Br-Cl Chalcone vs. (E)-1-(4-Bromophenyl)-3-(4-(Dimethylamino)phenyl)prop-2-en-1-one: The dimethylamino group (strong electron donor) significantly boosts dipole moment (8.2 D vs. ~5 D for Br-Cl Chalcone) and NLO response, making it superior for photonic applications .
Hybrid Chalcone Derivatives
- Br-Cl Chalcone vs. Quinoline-Chalcone Hybrids (12g, 12h): Quinoline hybrids, such as (E)-3-(4-chlorophenyl)-1-(4-((2-methylquinolin-4-yl)amino)phenyl)prop-2-en-1-one (12g) and its bromo analog (12h), demonstrate altered anticancer activities. The bromo derivative (12h) shows higher cytotoxicity in some cancer cell lines, attributed to Br’s larger atomic radius and lipophilicity enhancing membrane penetration .
Crystallographic and Supramolecular Comparisons
Crystal Packing and Hydrogen Bonding
- Br-Cl Chalcone vs. Methoxy/Ethoxy-Substituted Chalcones :
Methoxy or ethoxy groups participate in C–H···O and π-π interactions, leading to layered or herringbone packing. In contrast, Br and Cl substituents favor halogen···halogen or halogen···π interactions, creating denser crystal lattices. For example, (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibits stronger intermolecular hydrogen bonds than Br-Cl Chalcone, affecting solubility and melting points .
Hirshfeld Surface Analysis
- Br-Cl Chalcone vs. Dichlorophenyl/Dichlorothiophene Derivatives :
Chalcones with multiple halogens, such as (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, show increased contributions from Cl···Cl and Cl···S contacts in Hirshfeld surfaces (up to 12% vs. <5% for Br-Cl Chalcone). This enhances thermal stability but reduces molecular flexibility .
Anticancer Activity
- Br-Cl Chalcone vs. Quinoline-Chalcone Hybrids: The quinoline-chalcone hybrid 12h (bromo-substituted) exhibits IC₅₀ values 2–3 times lower than 12g (chloro-substituted) in breast cancer (MCF-7) cells, highlighting bromine’s role in enhancing bioactivity .
Molecular Docking and Enzyme Inhibition
- Br-Cl Chalcone vs. Nitro- and Hydroxy-Substituted Chalcones :
In acetylcholinesterase (AChE) inhibition studies, Br-Cl Chalcone’s bromine forms halogen bonds with Tyr residues (docking score: −8.2 kcal/mol), while nitro groups (e.g., in (E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one) engage in stronger H-bonds with Glu/Asp (−9.1 kcal/mol). However, Br-Cl Chalcone’s moderate hydrophobicity improves blood-brain barrier penetration compared to polar nitro analogs .
Data Tables
Biological Activity
(E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its notable biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
- Molecular Formula : C15H10BrClO
- Molecular Weight : 321.5963 g/mol
- CAS Number : 6332-22-5
Chalcone derivatives like this compound exhibit their biological activities through various mechanisms:
- Enzyme Inhibition : Recent studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's. The carbonyl functionality in the compound facilitates hydrogen bonding with key amino acids in the AChE binding site, enhancing its inhibitory effects .
- Anticancer Activity : Research indicates that chalcone derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The compound has been shown to disrupt the cell cycle and promote pro-apoptotic pathways, making it a candidate for further anticancer drug development .
- Antioxidant Properties : The presence of electron-withdrawing groups such as bromine and chlorine may enhance the compound's ability to scavenge free radicals, contributing to its overall antioxidant activity .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study Reference | Biological Activity | IC50 Value (µM) | Cell Line/Model |
|---|---|---|---|
| AChE Inhibition | 9.76 - 40.83 | Various | |
| Antiproliferative | 21 - 34.7 | MCF-7, MDA-MB-231 | |
| Apoptosis Induction | < 20 | CLL Cell Lines |
Case Study 1: AChE Inhibition
In a study focusing on molecular docking simulations, this compound demonstrated significant binding affinity towards AChE. The study utilized computational modeling to predict binding interactions and correlated these findings with in vitro assays that confirmed the compound's inhibitory action against AChE .
Case Study 2: Anticancer Activity
Another investigation assessed the antiproliferative effects of this chalcone derivative on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that treatment with the compound resulted in cell cycle arrest at the G0/G1 phase and increased expression of p53, a critical tumor suppressor protein . This suggests that this compound may play a role in restoring normal apoptotic pathways disrupted in cancer cells.
Q & A
Q. What is the optimal synthetic route for (E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, and how can stereoselectivity be ensured?
The compound is typically synthesized via the Claisen-Schmidt condensation between 4-bromoacetophenone and 4-chlorobenzaldehyde under basic conditions (e.g., NaOH/ethanol). Key steps include:
- Reaction conditions : Maintain a molar ratio of 1:1 for ketone and aldehyde, reflux at 60–80°C for 6–12 hours.
- Stereoselectivity control : The E-isomer dominates due to thermodynamic stability; recrystallization from ethanol or acetonitrile removes minor isomers .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or repeated crystallization improves purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this chalcone derivative?
- IR spectroscopy : Confirm the presence of the α,β-unsaturated ketone (C=O stretch ~1650–1680 cm⁻¹) and aryl C-Br/C-Cl bonds (600–800 cm⁻¹) .
- NMR : ¹H NMR shows coupling constants (J = 15–16 Hz for trans-alkene protons) and aryl proton splitting patterns. ¹³C NMR confirms carbonyl (δ ~190 ppm) and halogenated aryl carbons .
- HR-MS : Validate molecular weight (e.g., [M+H]⁺ at m/z 323.0) .
Q. How can density functional theory (DFT) predict the compound’s electronic properties?
- Software : Gaussian 09 or ORCA with B3LYP/6-311G(d,p) basis set.
- Key parameters : Calculate HOMO-LUMO energies to determine bandgap (ΔE ≈ 3–4 eV for similar chalcones) and global reactivity descriptors (electrophilicity index ω > 1.5 eV indicates high reactivity) .
- Validation : Compare computed UV-Vis λmax with experimental data; adjust for solvent effects using the polarizable continuum model (PCM) .
Advanced Research Questions
Q. How can non-merohedral twinning in X-ray crystallography be resolved for this compound?
- Detection : Analyze intensity statistics (e.g., Rint > 0.15) and check for overlapping reflections in reciprocal space .
- Refinement : Use SHELXL-2018 with TWIN/BASF commands. Define twin laws (e.g., twofold rotation about [100]) and refine twin fractions iteratively .
- Validation : Verify with PLATON’s TWINCHECK and Rmerge post-refinement .
Q. How to address discrepancies between experimental and theoretical UV-Vis spectra?
- Solvent effects : Re-run TD-DFT calculations with explicit solvent models (e.g., IEF-PCM for ethanol) to match bathochromic shifts .
- Vibronic coupling : Include Franck-Condon progression in simulations using DUSHIN or Vibron .
- Experimental calibration : Use a deuterated solvent to minimize baseline noise and confirm λmax with diode array detectors .
Q. What methodological approaches evaluate the compound’s antimicrobial activity against resistant strains?
- Assay design : Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against S. aureus (ATCC 43300) and E. coli (ATCC 25922) .
- Controls : Include ciprofloxacin as a positive control and DMSO as a solvent control.
- Mechanistic studies : Combine with fluorescence microscopy (SYTOX Green uptake) to assess membrane disruption .
Q. How do solvent polarity and concentration influence amplified spontaneous emission (ASE) in photophysical studies?
- Solvent screening : Test in DMSO (polar aprotic) vs. toluene (nonpolar). Higher polarity reduces ASE intensity due to solvatochromic quenching .
- Concentration optimization : Use 10⁻⁴–10⁻³ M solutions; aggregation at >1 mM quenches fluorescence via π-stacking .
- Pump power dependency : Measure ASE thresholds (e.g., 0.5–2.0 mJ/cm²) using a Nd:YAG laser (λ = 355 nm) .
Q. How to analyze hydrogen-bonding patterns in the crystal lattice using graph-set analysis?
- Data collection : Extract hydrogen-bond parameters (D–H···A, θ) from CIF files.
- Graph-set notation : Assign motifs (e.g., R2<sup>2</sup>(8) for dimeric rings) using Mercury or PLATON .
- Energy frameworks : Compare lattice energies (CrystalExplorer) to correlate packing efficiency with thermal stability .
Data Contradiction Analysis
Q. How to reconcile conflicting HOMO-LUMO values from different DFT functionals?
Q. What if crystallographic data suggests planar geometry while DFT predicts slight torsion?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
